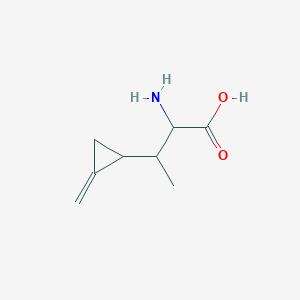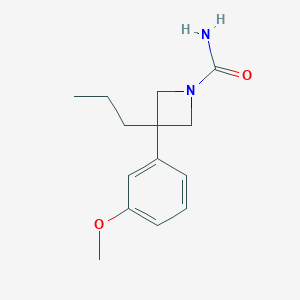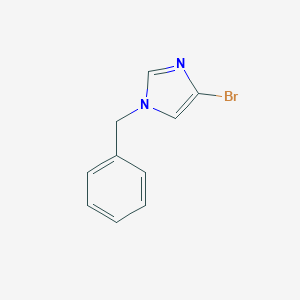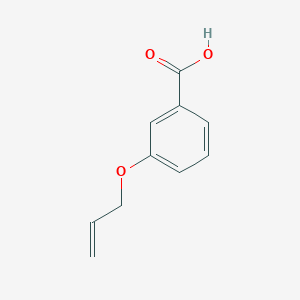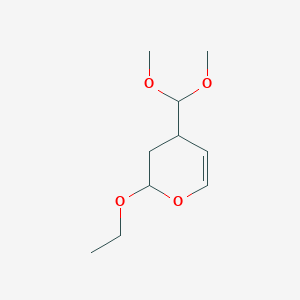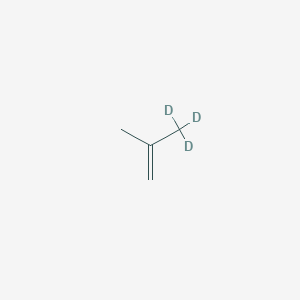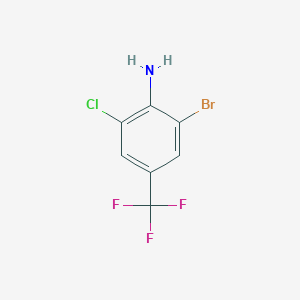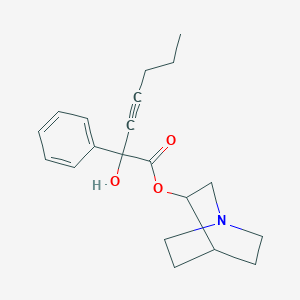
3-Quinuclidyl phenyl(1-pentynyl)glycolate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinuclidyl phenyl(1-pentynyl)glycolate, also known as QNB, is a chemical compound that belongs to the class of anticholinergic drugs. It is a potent antagonist of muscarinic acetylcholine receptors that are involved in various physiological processes, including regulation of heart rate, smooth muscle contraction, and glandular secretion. QNB has been extensively studied for its chemical properties and biological effects, making it a valuable tool for scientific research.
Wirkmechanismus
3-Quinuclidyl phenyl(1-pentynyl)glycolate exerts its pharmacological effects by binding to muscarinic acetylcholine receptors and blocking the action of acetylcholine, the endogenous ligand. This results in the inhibition of various physiological responses that are mediated by these receptors, including smooth muscle contraction, glandular secretion, and heart rate regulation. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a high affinity for muscarinic receptors and is considered a non-selective antagonist, meaning it can bind to all subtypes of muscarinic receptors.
Biochemische Und Physiologische Effekte
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been shown to have a wide range of biochemical and physiological effects, including inhibition of bronchoconstriction, reduction of gastric acid secretion, and inhibition of salivary gland secretion. It has also been shown to have antispasmodic effects on smooth muscle, making it a potential therapeutic agent for gastrointestinal disorders. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has been used to study the effects of muscarinic receptor antagonists on the central nervous system, including the potential use of these compounds in the treatment of Parkinson's disease and other neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate in laboratory experiments is its high potency and selectivity for muscarinic receptors, making it a valuable tool for studying the effects of these receptors on various physiological processes. However, one limitation of using 3-Quinuclidyl phenyl(1-pentynyl)glycolate is its non-selective nature, which can make it difficult to determine the specific effects of individual muscarinic receptor subtypes. Additionally, 3-Quinuclidyl phenyl(1-pentynyl)glycolate has a short half-life in vivo, which can limit its usefulness in long-term studies.
Zukünftige Richtungen
There are several future directions for research on 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential therapeutic applications. One area of interest is the development of more selective muscarinic receptor antagonists that can target specific receptor subtypes and avoid the non-specific effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate. Another area of interest is the use of muscarinic receptor antagonists in the treatment of neurological disorders, such as Parkinson's disease, where they may have a neuroprotective effect. Finally, further studies are needed to fully understand the biochemical and physiological effects of 3-Quinuclidyl phenyl(1-pentynyl)glycolate and its potential applications in various disease states.
Synthesemethoden
The synthesis of 3-Quinuclidyl phenyl(1-pentynyl)glycolate involves the reaction of quinuclidine with phenylacetic acid, followed by the esterification of the resulting product with 1-pentyn-1-ol. The final product is obtained after purification and characterization using various analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry.
Wissenschaftliche Forschungsanwendungen
3-Quinuclidyl phenyl(1-pentynyl)glycolate has been widely used in scientific research to investigate the role of muscarinic acetylcholine receptors in various physiological and pathological conditions. It has been shown to be a potent inhibitor of acetylcholine-induced responses in various tissues, including the heart, lung, and gastrointestinal tract. 3-Quinuclidyl phenyl(1-pentynyl)glycolate has also been used to study the effects of muscarinic receptor antagonists on the central nervous system and their potential therapeutic applications in neurological disorders.
Eigenschaften
CAS-Nummer |
101711-11-9 |
|---|---|
Produktname |
3-Quinuclidyl phenyl(1-pentynyl)glycolate |
Molekularformel |
C20H25NO3 |
Molekulargewicht |
327.4 g/mol |
IUPAC-Name |
1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-phenylhept-3-ynoate |
InChI |
InChI=1S/C20H25NO3/c1-2-3-7-12-20(23,17-8-5-4-6-9-17)19(22)24-18-15-21-13-10-16(18)11-14-21/h4-6,8-9,16,18,23H,2-3,10-11,13-15H2,1H3 |
InChI-Schlüssel |
YNSMYWAXUANYJM-UHFFFAOYSA-N |
SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Kanonische SMILES |
CCCC#CC(C1=CC=CC=C1)(C(=O)OC2CN3CCC2CC3)O |
Synonyme |
1-azabicyclo[2.2.2]oct-8-yl 2-hydroxy-2-phenyl-hept-3-ynoate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



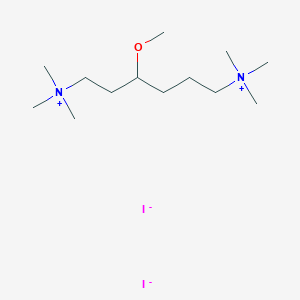
![tert-butyl N-[1-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B12906.png)

